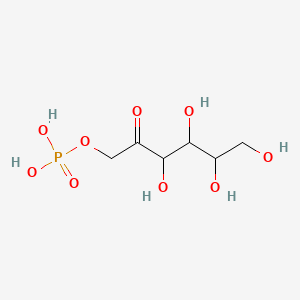

D-Fructose 1-phosphate

CAS No.:

Cat. No.: VC16198880

Molecular Formula: C6H13O9P

Molecular Weight: 260.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13O9P |

|---|---|

| Molecular Weight | 260.14 g/mol |

| IUPAC Name | (3,4,5,6-tetrahydroxy-2-oxohexyl) dihydrogen phosphate |

| Standard InChI | InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14) |

| Standard InChI Key | ZKLLSNQJRLJIGT-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O |

Introduction

Chemical and Structural Properties of D-Fructose 1-Phosphate

D-Fructose 1-phosphate (C₆H₁₃O₉P) is a hexose phosphate characterized by a fructose molecule phosphorylated at the C1 position. Its systematic IUPAC name, {[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy}phosphonic acid, reflects its β-D-fructofuranose conformation with a phosphoester bond . The compound’s structure has been validated through nuclear magnetic resonance (NMR) spectroscopy, with key chemical shifts observed at 3.832 ppm for H23/H24 protons and 68.97 ppm for C11 in D₂O solutions .

Table 1: Key Structural and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 260.14 g/mol | |

| InChI Key | RHKKZBWRNHGJEZ-ARQDHWQXSA-N | |

| ¹³C NMR Shift (C11) | 68.97 ppm | |

| ¹H NMR Shift (H23/H24) | 3.832 ppm |

The phosphorylation at C1 distinguishes F1P from fructose 6-phosphate, altering its metabolic fate and regulatory interactions. Its solubility in aqueous environments facilitates rapid enzymatic processing in hepatic tissues .

Enzymatic Synthesis and Degradation Pathways

Synthesis via Fructokinase (KHK)

F1P is synthesized from dietary fructose through the action of ketohexokinase (KHK), which phosphorylates fructose at the C1 position using ATP . This reaction exhibits a high Vmax, leading to rapid intracellular accumulation of F1P even at low fructose concentrations .

Cleavage by Aldolase B

The primary catabolic route involves aldolase B (ALDOB), which cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde . These products enter glycolysis or gluconeogenesis, linking fructose metabolism to central carbon pathways.

Table 2: Key Enzymes in F1P Metabolism

| Enzyme | Gene | Function | Molecular Weight (kDa) |

|---|---|---|---|

| Ketohexokinase | KHK | Phosphorylates fructose to F1P | 32.73 |

| Aldolase B | ALDOB | Cleaves F1P into DHAP/glyceraldehyde | 39.47 |

| Hexokinase-2 | HXK2 | Minor F1P synthesis in yeast | 53.94 |

Aldolase B’s activity is competitively inhibited by inosine monophosphate (IMP) (Ki = 0.1 mM), a phenomenon observed in rat liver perfusions where fructose loading elevated IMP levels and reduced F1P cleavage .

Metabolic and Physiological Roles

Glycolytic Integration

F1P serves as a glycolytic intermediate, with DHAP and glyceraldehyde converging into glyceraldehyde 3-phosphate (G3P). This integration enables fructose-derived carbons to contribute to ATP production via pyruvate oxidation .

Hepatic ATP Depletion

High fructose intake induces hepatic ATP depletion (23% reduction within 10 minutes in rat models) due to rapid F1P synthesis overwhelming aldolase B capacity . Concurrent phosphate sequestration exacerbates nucleotide degradation, elevating IMP and α-glycerophosphate levels .

Table 3: Metabolic Effects of F1P Accumulation

| Parameter | Change (Rat Liver) | Mechanism |

|---|---|---|

| ATP | ↓23% in 10 min | Phosphate trapping in F1P |

| IMP | ↑7-fold | AMP deaminase activation |

| α-Glycerophosphate | ↑8-fold | NADH shuttling to mitochondria |

Clinical Implications: Hereditary Fructose Intolerance

Mutations in ALDOB cause hereditary fructose intolerance (HFI), characterized by F1P accumulation, hypoglycemia, and liver dysfunction . Symptoms such as apathy, tremors, and hypoglycemia arise from inhibited glycogenolysis and gluconeogenesis due to phosphate depletion .

Diagnostic Markers

-

Hypophosphatemia: Transient serum phosphate drops (4.2 → 1.7 μmol/g in rats) .

-

Lactate/Pyruvate Ratio: Maintained within physiological limits despite lactate accumulation (4.3 μmol/g at 80 minutes) .

Analytical Characterization

NMR Spectroscopy

¹H and ¹³C NMR spectra of F1P in D₂O reveal distinct shifts for anomeric protons (3.832 ppm) and carbons (68.97–100.80 ppm), enabling unambiguous identification .

Mass Spectrometry

High-resolution Orbitrap data (m/z 260.0297) confirm the molecular formula, while MS/MS fragments illustrate phosphate group loss (m/z 97) .

Regulatory Mechanisms

Allosteric Inhibition

IMP and ATP modulate aldolase B activity, creating feedback loops that regulate F1P flux under varying energy states .

Transcriptional Control

In Pseudomonas putida, F1P acts as an effector of the Cra (catabolite repression activator) regulator, linking fructose metabolism to carbon catabolite repression .

Research Applications

Biochemical Studies

F1P is used to investigate:

Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume